molecular formula C9H9BrN2S2 B13206829 2-[2-(3-Bromothiophen-2-yl)-1,3-thiazol-4-yl]ethan-1-amine

2-[2-(3-Bromothiophen-2-yl)-1,3-thiazol-4-yl]ethan-1-amine

Cat. No.: B13206829
M. Wt: 289.2 g/mol
InChI Key: SAXSDTYZGNUPTF-UHFFFAOYSA-N
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Description

2-[2-(3-Bromothiophen-2-yl)-1,3-thiazol-4-yl]ethan-1-amine is a chemical compound with the molecular formula C9H9BrN2S2 and a molecular weight of 289.22 g/mol It is a derivative of thiophene and thiazole, which are heterocyclic compounds containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Bromothiophen-2-yl)-1,3-thiazol-4-yl]ethan-1-amine typically involves the reaction of 3-bromothiophene-2-carboxylic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the thiazole ring

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Bromothiophen-2-yl)-1,3-thiazol-4-yl]ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine position .

Scientific Research Applications

2-[2-(3-Bromothiophen-2-yl)-1,3-thiazol-4-yl]ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(3-Bromothiophen-2-yl)-1,3-thiazol-4-yl]ethan-1-amine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3-Bromothiophen-2-yl)-1,3-thiazol-4-yl]ethan-1-amine is unique due to the presence of both thiophene and thiazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H9BrN2S2

Molecular Weight

289.2 g/mol

IUPAC Name

2-[2-(3-bromothiophen-2-yl)-1,3-thiazol-4-yl]ethanamine

InChI

InChI=1S/C9H9BrN2S2/c10-7-2-4-13-8(7)9-12-6(1-3-11)5-14-9/h2,4-5H,1,3,11H2

InChI Key

SAXSDTYZGNUPTF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Br)C2=NC(=CS2)CCN

Origin of Product

United States

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